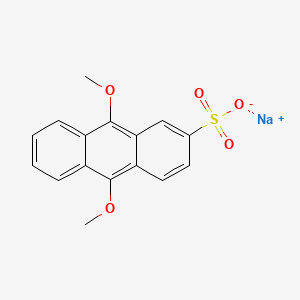

Sodium 9,10-dimethoxyanthracene-2-sulfonate

Description

Nomenclature and Chemical Registration

Sodium 9,10-dimethoxyanthracene-2-sulfonate is officially registered under the Chemical Abstracts Service number 67580-39-6, establishing its unique identity within the global chemical registry system. The compound is recognized by several systematic names, including its International Union of Pure and Applied Chemistry designation as this compound. Alternative nomenclature includes 9,10-dimethoxy-2-anthracenesulfonic acid sodium salt, which reflects the anionic nature of the sulfonate group and its association with the sodium cation. The compound is also known by the abbreviated designation IPA-DAS in commercial applications, though this abbreviation represents 9,10-dimethoxyanthracene-2-sulfonic acid sodium salt.

The molecular formula for this compound is established as C₁₆H₁₃NaO₅S, with a calculated molecular weight of 340.32 grams per mole. The compound's registration extends across multiple chemical databases, including PubChem where it appears under compound identification number 87446506 for the sodium salt form. The parent acid compound, 9,10-dimethoxyanthracene-2-sulfonate, is separately catalogued under PubChem compound identification number 162673. These distinct registrations reflect the different ionic states of the compound and their respective chemical properties.

The compound's nomenclature reflects its systematic structure, with the 9,10-dimethoxy designation indicating the specific positioning of methoxy groups on the anthracene ring system. The 2-sulfonate designation specifies the location of the sulfonic acid functionality, which in the sodium salt form exists as a sulfonate anion paired with a sodium cation. This systematic naming convention provides clear structural information that enables precise identification and communication within the scientific community.

Structural Classification and Characterization

This compound belongs to the broader classification of anthracene derivatives, specifically representing a substituted anthracene with both electron-donating methoxy groups and an electron-withdrawing sulfonate functionality. The compound's structural framework consists of the characteristic three-ring anthracene system, which provides the foundational aromatic structure responsible for the compound's photophysical properties. The anthracene backbone exhibits planar geometry typical of polycyclic aromatic hydrocarbons, with the methoxy substituents and sulfonate group introducing specific electronic and solubility modifications.

The structural characterization of this compound reveals several critical features that influence its chemical behavior and applications. The methoxy groups positioned at the 9 and 10 positions represent electron-donating substituents that significantly modify the electronic properties of the anthracene system. These substituents enhance the electron density of the aromatic system, contributing to the compound's fluorescent characteristics and influencing its photochemical behavior. The sulfonate group at the 2 position provides ionic character to the molecule, dramatically improving its water solubility compared to unsubstituted anthracene derivatives.

Table 1: Structural Properties of this compound

The three-dimensional conformational analysis reveals that the compound maintains the planar aromatic system characteristic of anthracene derivatives while accommodating the steric requirements of the methoxy and sulfonate substituents. Nuclear magnetic resonance spectroscopy data confirms the expected chemical shifts for the aromatic protons, methoxy groups, and the distinctive pattern associated with the sulfonate-substituted aromatic system. The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the electronic environment of each carbon atom within the molecule, confirming the substitution pattern and electronic effects of the functional groups.

Historical Context in Chemical Research

The development of this compound emerges from the broader historical context of anthracene derivative synthesis and functionalization research. Early investigations into anthracene sulfonation were systematically explored in the 1970s, providing foundational knowledge for the preparation of specifically substituted anthracene derivatives. These seminal studies established that anthracene sulfonation occurs preferentially at specific positions depending on reaction conditions, with the 1- and 2-positions being the primary sites of electrophilic attack under controlled conditions.

Research investigations in 1976 documented comprehensive studies on anthracene sulfonation using various sulfonating agents and reaction conditions. These studies revealed that sulfonation with chlorosulfonic acid and acetic acid produces anthracene-1- and anthracene-2-sulfonic acids, along with disulfonic acid derivatives. The research demonstrated that reaction temperature significantly influences the product distribution, with higher temperatures favoring formation of the 2-sulfonic acid isomer and disulfonic acid products. This foundational work established the synthetic pathways that would later enable the preparation of specifically substituted derivatives such as this compound.

The subsequent development of photoacid generators in the 1990s marked another significant milestone in the utilization of anthracene derivatives, including compounds closely related to this compound. Research conducted in 1992 demonstrated the application of diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate as a novel photoacid generator in positive photoresist systems. This investigation revealed quantum yields of acid generation reaching 0.18 in novolak resin films, with catalytic chain lengths of approximately 100 for acid-catalyzed deprotection reactions under specific thermal treatment conditions.

The evolution of analytical chemistry applications for anthracene derivatives has continued to expand, with this compound finding specialized applications as a fluorimetric ion-pair reagent. This application represents a significant advancement in analytical methodology, particularly for the detection of amines in high-performance liquid chromatography systems where traditional detection methods may lack sufficient sensitivity or specificity.

Related Anthracene Derivatives

The family of anthracene derivatives encompasses a diverse array of compounds that share the fundamental three-ring aromatic structure while incorporating various functional groups that modify their chemical and physical properties. Anthracene-1-sulfonate represents a closely related compound that differs from this compound primarily in the absence of methoxy substituents and the specific positioning of the sulfonate group. This compound, with molecular formula C₁₄H₉O₃S⁻ and molecular weight of 257.29 grams per mole, demonstrates the structural variations possible within the anthracene sulfonate family.

Anthracene-1-sulfonate serves as an important reference compound for understanding the effects of methoxy substitution on the properties of anthracene sulfonates. The absence of methoxy groups in anthracene-1-sulfonate results in different electronic properties and reduced electron density in the aromatic system compared to the 9,10-dimethoxy derivative. This structural difference significantly affects the compound's fluorescence characteristics, photochemical behavior, and analytical applications.

Table 2: Comparative Analysis of Related Anthracene Derivatives

Research investigations into anthracene photodimerization have revealed important insights into the behavior of anthracene derivatives under photochemical conditions. Studies examining anthracene-2-sulfonate complexation and photodimerization demonstrate that the sulfonate functionality significantly influences the compound's photochemical reactivity and its ability to form inclusion complexes with cyclodextrin derivatives. These investigations provide valuable context for understanding the photochemical behavior of related compounds, including this compound.

The quinone derivative, sodium 9,10-dioxo-9,10-dihydroanthracene-2-sulfonate hydrate, represents another related compound within this family, featuring an oxidized anthracene structure with carbonyl groups at the 9 and 10 positions. This compound, also known as anthraquinone-2-sulfonic acid sodium salt monohydrate, demonstrates the structural diversity possible through modification of the anthracene backbone. The presence of quinone functionality dramatically alters the electronic properties and applications of the compound compared to the methoxy-substituted derivatives.

Advanced spectroscopic investigations have provided detailed insights into the electronic properties and phase behavior of anthracene-based materials, including studies of metal-insulator phase transitions in anthracene bis(sulfonate) derivatives. These investigations utilize infrared spectroscopy to examine temperature-dependent properties and reveal the complex interactions between sulfonate groups and surrounding molecular environments. Such research contributes to the fundamental understanding of structure-property relationships within the anthracene derivative family and informs the development of new materials with tailored properties.

Properties

CAS No. |

67580-39-6 |

|---|---|

Molecular Formula |

C16H14NaO5S |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

sodium;9,10-dimethoxyanthracene-2-sulfonate |

InChI |

InChI=1S/C16H14O5S.Na/c1-20-15-11-5-3-4-6-12(11)16(21-2)14-9-10(22(17,18)19)7-8-13(14)15;/h3-9H,1-2H3,(H,17,18,19); |

InChI Key |

GFXMPYKQSATRLI-UHFFFAOYSA-N |

SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

COC1=C2C=CC(=CC2=C(C3=CC=CC=C31)OC)S(=O)(=O)O.[Na] |

Other CAS No. |

67580-39-6 |

Pictograms |

Irritant |

Related CAS |

52212-90-5 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 9,10-dimethoxyanthracene-2-sulfonate typically involves the sulfonation of 9,10-dimethoxyanthracene. The reaction conditions often include the use of sulfuric acid or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled temperatures to ensure the selective sulfonation at the 2-position of the anthracene ring .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where the reaction parameters such as temperature, concentration of sulfonating agent, and reaction time are optimized for maximum yield and purity. The product is then neutralized with sodium hydroxide to form the sodium salt .

Chemical Reactions Analysis

Types of Reactions: Sodium 9,10-dimethoxyanthracene-2-sulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.

Major Products:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of dihydroanthracene derivatives.

Substitution: Formation of substituted anthracene derivatives.

Scientific Research Applications

Fluorescent Probes

Overview:

Sodium 9,10-dimethoxyanthracene-2-sulfonate is widely used as a fluorescent probe in biological and chemical research. Its ability to emit fluorescence upon excitation enables scientists to visualize cellular processes and interactions through fluorescence microscopy.

Case Study:

In a study involving live-cell imaging, researchers utilized this compound to track cellular dynamics in real-time. The results demonstrated enhanced visualization of cellular structures and processes, allowing for more accurate assessments of cellular behavior under various conditions.

Photodynamic Therapy

Overview:

This compound is being investigated for its potential in photodynamic therapy (PDT), a treatment that uses light-activated compounds to generate reactive oxygen species (ROS) that can selectively destroy cancer cells.

Research Findings:

A study published in a peer-reviewed journal explored the efficacy of this compound in inducing apoptosis in cancer cells upon light activation. The findings indicated that the compound effectively generated ROS when exposed to specific wavelengths of light, leading to significant cell death in targeted cancer cells while sparing healthy tissue .

Organic Electronics

Overview:

this compound plays a crucial role in the development of organic light-emitting diodes (OLEDs) and organic solar cells. Its properties contribute to advancements in energy-efficient display technologies.

Technical Data:

The compound's high fluorescence quantum yield and stability make it an excellent candidate for use in OLEDs. A recent study reported that incorporating this compound into OLED formulations resulted in improved brightness and efficiency compared to traditional materials .

Analytical Chemistry

Overview:

In analytical chemistry, this compound serves as a reagent for the detection and quantification of various analytes. It enhances the sensitivity and specificity of assays.

Application Example:

The compound has been utilized as a fluorimetric ion-pair reagent for amines in high-performance liquid chromatography (HPLC). This application allows for the precise measurement of amine concentrations in complex mixtures, significantly improving analytical capabilities .

Environmental Monitoring

Overview:

This compound is also employed in environmental studies to track pollutants and assess the efficacy of remediation strategies.

Research Application:

In an environmental monitoring study, this compound was used to trace the movement of pollutants through aquatic systems. The results provided valuable data on pollutant dispersion patterns and helped evaluate the effectiveness of cleanup efforts .

Data Tables

| Parameter | Value |

|---|---|

| Excitation Wavelength | 480 nm |

| Emission Wavelength | 520 nm |

| Quantum Yield | High |

Mechanism of Action

The mechanism of action of Sodium 9,10-dimethoxyanthracene-2-sulfonate involves its ability to form ion pairs with amine-containing compounds. This interaction enhances the fluorescence of the compound, making it a valuable tool in fluorometric detection methods. The molecular targets include amine groups in various organic molecules, and the pathways involved are primarily related to ion-pair formation and fluorescence enhancement .

Comparison with Similar Compounds

Data Tables

Table 1: Fluorescence Properties of Selected Ion-Pair Reagents

| Compound | λex (nm) | λem (nm) | Key Application | Reference |

|---|---|---|---|---|

| Na-DAS | 265–385 | 448–452 | Beta-blockers, amines | |

| Eosin Y | 464 | 567 | Doxepin hydrochloride | |

| Tetraiodo-Fluorescein | 464 | 567 | Doxepin hydrochloride |

Key Research Findings

Fluorimetric Superiority: Na-DAS outperforms non-fluorescent ion-pair reagents (e.g., sodium alkanesulfonates) in sensitivity due to its intrinsic fluorescence, enabling detection limits as low as 0.1 µg/mL .

Polyelectrolyte Interactions : Na-DAS exhibits unique hydrophobic and stacking interactions with poly(allylammonium chloride), distinguishing it from AQS⁻ in CT studies .

Membrane Permeability : The charged nature of Na-DAS limits its uptake in biological systems (e.g., MDCK cells), contrasting with neutral ionizable compounds .

Photolithographic Utility : DIAS (a Na-DAS derivative) enables high-resolution patterning of π-conjugated polymers, a niche application unmatched by eosin Y or alkanesulfonates .

Biological Activity

Sodium 9,10-dimethoxyanthracene-2-sulfonate (also known as IPA-DAS) is a sulfonated derivative of anthracene that has garnered attention for its significant biological activities and applications in analytical chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₃NaO₅S

- Molecular Weight : 340.32 g/mol

- CAS Number : 67580-39-6

- Purity : >98% (HPLC)

This compound functions primarily as a fluorimetric ion-pair reagent , enhancing the detection of amines and other compounds with limited fluorescence. When used in high-performance liquid chromatography (HPLC), it forms highly fluorescent ion pairs, which significantly improve the sensitivity of detection methods. This property is particularly useful in life sciences for analyzing biological components .

Biological Activity

Research indicates that this compound exhibits notable biological activities:

- Antioxidant Properties : Studies have shown that the compound can scavenge free radicals, thereby protecting cells from oxidative stress.

- Fluorescent Probes : It is used as a fluorescent probe in various biochemical assays, allowing for the visualization of biological processes at the molecular level.

- Drug Interaction Studies : The compound has been utilized in spectrofluorometric methods to determine the concentration of various drugs, including β-blockers, in biological samples .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using various in vitro assays. The results indicated a significant capacity to reduce oxidative stress markers in cultured cells, suggesting its potential role as a therapeutic antioxidant.

Case Study 2: Drug Detection

In a method developed for the spectrofluorometric determination of β-blockers, this compound was employed to enhance fluorescence signals. This approach demonstrated high sensitivity and selectivity for detecting these compounds in human plasma and pharmaceutical formulations .

Applications

The applications of this compound are diverse:

- Analytical Chemistry : As a fluorimetric ion-pair reagent, it is extensively used in HPLC for analyzing biological and pharmaceutical samples.

- Biological Research : Its properties make it suitable for probing cellular processes and studying drug interactions.

- Therapeutics : Potential applications as an antioxidant agent in nutraceuticals and pharmaceuticals are being explored.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NaO₅S |

| Molecular Weight | 340.32 g/mol |

| Purity | >98% (HPLC) |

| Antioxidant Activity | Significant |

| Applications | Analytical chemistry, drug detection |

Q & A

Q. What is the role of Sodium 9,10-dimethoxyanthracene-2-sulfonate in fluorescence-based analytical methods?

this compound acts as a fluorimetric ion-pair reagent, forming fluorescent complexes with cationic species lacking intrinsic fluorescence. For example, it reacts with protonated amines (e.g., doxepin hydrochloride) to form extractable ion pairs in dichloromethane, enabling quantification via spectrophotofluorometry at 567 nm (excitation: 464 nm) . This method is critical for detecting non-fluorescent pharmaceuticals or biomolecules in aqueous matrices.

Q. How can researchers synthesize and validate ion-pair complexes using this compound?

- Synthesis : Mix the target cationic analyte (e.g., drug molecule) with this compound in a buffered medium (e.g., pH 4.52 sodium acetate–acetic acid buffer).

- Validation : Use Job’s method of continuous variations to determine stoichiometry. Plot fluorescence intensity against mole fraction of the analyte to identify the optimal ratio (e.g., 2:1 for doxepin-eosin Y complexes) .

- Quantification : Employ calibration curves with pooled standard deviations (Sp) and t-tests for statistical validation .

Q. What are the key considerations for using this reagent in HPLC with fluorescence detection?

- Ion-Pairing : Ensure the reagent lacks intrinsic UV/fluorescence interference. This compound is ideal for analytes with low UV absorption, as it enhances sensitivity via fluorimetric detection .

- Mobile Phase : Optimize pH and ion strength to stabilize ion-pair formation.

- Detection Parameters : Set excitation/emission wavelengths based on the complex’s spectral profile (e.g., 464/567 nm for doxepin complexes) .

Advanced Research Questions

Q. How can researchers resolve contradictions in cell membrane permeability studies involving this compound?

this compound’s charged sulfonate group limits its uptake into cells (e.g., MDCK cells show no uptake within 24 hours). To address permeability contradictions:

- Experimental Design : Extend exposure times beyond 24 hours for equilibrium studies.

- Control Tests : Compare with neutral analogs (if synthetically accessible) to isolate charge effects.

- Model Systems : Use artificial membranes (e.g., phospholipid bilayers) to quantify partitioning coefficients .

Q. What methodological refinements are needed to optimize its use in toxicity assays for ionic liquids (ILs)?

- Timeframe Adjustment : ILs and permanently charged species require longer equilibration times (>24 hours) due to slow membrane permeation.

- Fluorescence Quenching Controls : Account for matrix effects (e.g., biological fluids) that may quench fluorescence.

- Cross-Validation : Combine spectrophotofluorometry with LC-MS to confirm ion-pair integrity and quantify unbound reagents .

Q. How can researchers determine the thermodynamic stability of ion-pair complexes formed with this reagent?

- Job’s Plot Analysis : Identify the stoichiometric ratio (e.g., 2:1 for doxepin complexes) .

- Formation Constant (Kf) : Calculate using fluorescence intensity data and the Benesi-Hildebrand equation.

- Thermodynamic Parameters : Derive ΔG° from Kf (e.g., ΔG° = -78.467 kJ/mol for doxepin-eosin Y complexes) .

Q. What are the challenges in applying this compound to environmental samples, and how can they be mitigated?

- Matrix Interference : Humic acids or particulates may scavenge the reagent. Pre-treat samples with solid-phase extraction (SPE) using C18 cartridges.

- Limit of Detection (LOD) : Improve sensitivity by coupling with preconcentration techniques (e.g., cloud-point extraction).

- Stability Tests : Monitor complex stability under varying pH (3–9) and temperature (4–25°C) to define optimal storage/analysis conditions .

Methodological Best Practices

- Storage : Store in airtight containers at 4°C to prevent hydration/degradation .

- Safety : Use nitrile gloves and chemical suits to avoid dermal exposure; work in fume hoods due to dichloromethane toxicity in extraction steps .

- Data Reproducibility : Report pooled standard deviations (Sp) and degrees of freedom in t-tests for inter-laboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.